molecular formula C10H22 B1595353 2,4,6-Trimethylheptane CAS No. 2613-61-8

2,4,6-Trimethylheptane

Cat. No. B1595353
CAS RN: 2613-61-8
M. Wt: 142.28 g/mol
InChI Key: YNLBBDHDNIXQNL-UHFFFAOYSA-N
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Description

2,4,6-Trimethylheptane is a chemical compound with the molecular formula C10H22 . It has an average mass of 142.282 Da and a monoisotopic mass of 142.172150 Da .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylheptane consists of 10 carbon atoms and 22 hydrogen atoms . The structure can be represented as CH3C(CH3)2CH2CH(CH3)2 .


Physical And Chemical Properties Analysis

2,4,6-Trimethylheptane has a density of 0.7±0.1 g/cm3, a boiling point of 149.0±7.0 °C at 760 mmHg, and a vapour pressure of 5.2±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 37.0±0.8 kJ/mol and a flash point of 37.1±11.7 °C . The index of refraction is 1.410, and it has a molar refractivity of 48.3±0.3 cm3 .

Scientific Research Applications

Hydrogen Atom Abstraction and Polymer Degradation

  • 2,4,6-Trimethylheptane has been studied for its role in the reaction with t-butoxyl radicals, modeling the controlled-rheology peroxide degradation of polypropylene. This process involves the abstraction of hydrogen atoms, a fundamental step in the degradation of polymers like polypropylene (Bertin et al., 2007).

Studies in Molecular Glass Transition

  • Research on trimethylheptane as a molecular glass former has been conducted using various techniques such as calorimetry and neutron scattering. These studies provide insights into the molecular structure and transition behaviors of this compound in different states (Shen et al., 2000).

Catalytic Applications

  • The catalytic properties of 2,4,6-Trimethylheptane have been explored in the context of isomerization and hydrocracking on large-pore zeolite catalysts. Such studies are significant in understanding the mechanisms of hydrocarbon conversions in industrial processes (Martens et al., 1987).

Polypropylene Degradation Investigations

  • Further studies on polypropylene degradation, involving 2,4,6-Trimethylheptane, have been carried out. These investigations focus on the impact of factors like oxygen concentration and temperature on the degradation process, which is crucial for industrial applications (Bertin et al., 2010).

Liquid-Glass Transition Dynamics

  • The dynamics of the liquid-glass transition in trimethylheptane have been studied using spectroscopy techniques. Such research contributes to a deeper understanding of the behavior of this compound under varying temperatures and states (Hwang et al., 1998).

Synthesis and Crystal Structure Studies

  • The synthesis and crystallographic characterization of barium complexes with derivatives of trimethylheptane has been reported, highlighting its utility in the development of new chemical complexes (Ivanov et al., 1997).

Safety and Hazards

2,4,6-Trimethylheptane is a flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2,4,6-trimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-8(2)6-10(5)7-9(3)4/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLBBDHDNIXQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180763
Record name 2,4,6-Trimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylheptane

CAS RN

2613-61-8
Record name 2,4,6-Trimethylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethylheptane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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